A Comprehensive Technical Guide to 2-Bromo-3-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications
A Comprehensive Technical Guide to 2-Bromo-3-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methyl-5-nitropyridine is a pivotal heterocyclic intermediate, distinguished by its strategically positioned functional groups that offer a versatile platform for synthetic transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity. We will delve into the mechanistic nuances of its key reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and highlight its significant role as a building block in the development of novel pharmaceutical and agrochemical agents. This document serves as a technical resource, offering both foundational knowledge and practical insights for chemists engaged in discovery and process development.
Introduction: The Strategic Importance of a Multifunctional Pyridine Intermediate
In the landscape of organic synthesis, the pyridine scaffold is a cornerstone, integral to the structure of numerous natural products and synthetic compounds with profound biological activity.[1] 2-Bromo-3-methyl-5-nitropyridine (CAS No: 23132-21-0) has emerged as a particularly valuable building block due to its unique trifunctionalized architecture.[2] The interplay between the electron-withdrawing nitro group, the nucleophilicly labile bromo substituent, and the sterically and electronically influential methyl group imparts a rich and tunable reactivity profile.[3][4] This strategic arrangement allows for selective and sequential modifications, making it an ideal starting material for the construction of complex molecular architectures.[2] Its utility spans from the synthesis of active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents, to the development of innovative pesticides and herbicides.[2][5]
Physicochemical and Spectroscopic Profile
2-Bromo-3-methyl-5-nitropyridine typically presents as a yellow to brown crystalline powder, a characteristic often imparted by the nitro group.[4] Its solid state at room temperature simplifies handling and storage, though it should be kept in a cool, well-ventilated environment.[4][5]
Table 1: Physicochemical Properties of 2-Bromo-3-methyl-5-nitropyridine
| Property | Value | Reference(s) |
| CAS Number | 23132-21-0 | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4][6] |
| Molecular Weight | 217.02 g/mol | [4][6] |
| Appearance | Yellow to brown crystalline powder | [4] |
| Melting Point | 57-58 °C | [4][6] |
| Boiling Point | 305.1±37.0 °C (Predicted) | [6] |
| Purity (Assay) | ≥98.0% | [4] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 2-Bromo-3-methyl-5-nitropyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of a bromine atom.
Synthesis of 2-Bromo-3-methyl-5-nitropyridine
The synthesis of 2-Bromo-3-methyl-5-nitropyridine can be achieved through several routes, often starting from readily available pyridine derivatives. A common and logical pathway involves the sequential nitration and bromination of a methylated pyridine precursor.[3]
Synthetic Pathway Overview
A prevalent synthetic strategy commences with 3-methylpyridine. The key transformations are the regioselective introduction of a nitro group at the 5-position, followed by bromination at the 2-position.[3] Careful optimization of reaction conditions, such as temperature, solvent, and the choice of reagents, is paramount for achieving high yields and purity.[3]
Caption: General synthetic scheme for 2-Bromo-3-methyl-5-nitropyridine.
Detailed Experimental Protocol (Illustrative)
Step 1: Nitration of 3-Methylpyridine
-
To a stirred mixture of concentrated sulfuric acid, add 3-methylpyridine dropwise while maintaining the temperature below 10 °C with an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the reaction vessel, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-methyl-5-nitropyridine.
Step 2: Bromination of 3-Methyl-5-nitropyridine
-
Dissolve 3-methyl-5-nitropyridine in a suitable solvent (e.g., acetonitrile).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-3-methyl-5-nitropyridine.
Modern approaches may also employ transition-metal catalysis to enhance regioselectivity and overall efficiency.[3][5]
Chemical Reactivity and Key Transformations
The reactivity of 2-Bromo-3-methyl-5-nitropyridine is governed by its three distinct functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[3][8]
Caption: Key reaction sites of 2-Bromo-3-methyl-5-nitropyridine.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position is susceptible to displacement by a variety of nucleophiles.[3][5] This reactivity is enhanced by the electron-withdrawing nitro group at the 5-position, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[8]
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate (Meisenheimer complex). The aromaticity is then restored by the departure of the bromide leaving group.[8]
Common Nucleophiles:
-
Alkoxides (e.g., sodium methoxide) to form ether derivatives.[5][9]
-
Amines to introduce new nitrogen-containing substituents.[3][5]
-
Thiols, which can selectively displace the nitro group in some 3-nitropyridine systems.[10]
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, and the bromo substituent of 2-Bromo-3-methyl-5-nitropyridine makes it an excellent substrate for this transformation.[11][12] This reaction allows for the introduction of a wide range of aryl and heteroaryl groups.[13][14]
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.[11][14]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, typically facilitated by a base.[11][15]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][14]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of 2-Bromo-3-methyl-5-nitropyridine with an Arylboronic Acid
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-3-methyl-5-nitropyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).[14]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]·CH₂Cl₂) (typically 1-5 mol%).
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[14]
-
Heat the reaction mixture with vigorous stirring for several hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a handle for a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, or the construction of fused heterocyclic systems.[4][16]
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly effective method.[17] Raney nickel is often preferred if dehalogenation of the bromo group is a concern.[17]
-
Metal/Acid Systems: Reagents such as iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), or tin(II) chloride (SnCl₂) provide milder conditions and can be more chemoselective.[17]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst is another common approach.
The resulting 5-amino-2-bromo-3-methylpyridine is itself a valuable intermediate for further diversification.
Applications in Drug Discovery and Agrochemicals
2-Bromo-3-methyl-5-nitropyridine is a key intermediate in the synthesis of a variety of biologically active molecules.[3]
-
Pharmaceuticals: Its derivatives are explored as potential therapeutics. For example, the pyridine core is a common feature in kinase inhibitors used in oncology.[1] By functionalizing the 2- and 5-positions, libraries of compounds can be generated for screening against various biological targets.[2]
-
Agrochemicals: The compound serves as a precursor for the synthesis of novel pesticides, herbicides, and fungicides.[2] The ability to fine-tune the substituents on the pyridine ring allows for the development of more potent and selective crop protection agents.[2]
-
Materials Science: The unique electronic properties of substituted pyridines also make them of interest in the development of specialty polymers and other advanced materials.[2][5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-3-methyl-5-nitropyridine. While a specific safety data sheet (SDS) for this exact compound should always be consulted, information from similar nitrobromopyridines provides guidance.
-
Hazards: Nitrobromopyridines are typically classified as irritants to the skin, eyes, and respiratory system.[18][19] They may be harmful if swallowed, in contact with skin, or if inhaled.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][20] A dust mask or respirator may be necessary if handling the powder outside of a fume hood.[21]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents, high temperatures, and open flames.[5][19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
Conclusion
2-Bromo-3-methyl-5-nitropyridine is a testament to the power of strategic molecular design. Its trifunctionalized nature provides a robust and versatile platform for a wide range of synthetic transformations, from nucleophilic substitutions to modern cross-coupling reactions. The ability to selectively manipulate each functional group makes it an invaluable intermediate for researchers in both academic and industrial settings. As the demand for novel pharmaceuticals and advanced agrochemicals continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase, ensuring that 2-Bromo-3-methyl-5-nitropyridine remains a key player in the advancement of chemical synthesis.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 2-Bromo-3-methyl-5-nitropyridine.
- Pipzine Chemicals. (n.d.). 2-Bromo-3-methyl-5-nitropyridine Manufacturer & Supplier in China.
- ChemicalBook. (n.d.). 2-BROMO-3-NITRO-5-METHYL PYRIDINE synthesis.
- ChemicalBook. (n.d.). 2-Bromo-3-methyl-5-nitropyridine CAS#: 23132-21-0.
- Exploring 2-Bromo-3-methyl-5-nitropyridine: A Versatile Organic Synthesis Intermediate. (n.d.).
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2-Bromo-5-nitropyridine.
- ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.
- ChemicalBook. (n.d.). 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum.
- Wikipedia. (n.d.). Suzuki reaction.
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- NIH. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- BenchChem. (n.d.). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. 2-Bromo-3-methyl-5-nitropyridine Manufacturer & Supplier in China | CAS 4318-73-0 | High Purity Chemicals [pipzine-chem.com]
- 6. 2-Bromo-3-methyl-5-nitropyridine CAS#: 23132-21-0 [m.chemicalbook.com]
- 7. 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. fishersci.com [fishersci.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 21. 2-Bromo-5-nitropyridine 99 4487-59-6 [sigmaaldrich.com]
